molecular formula C9H8N2O B1403395 2-Methyl-2H-indazole-6-carboxaldehyde CAS No. 1337881-08-9

2-Methyl-2H-indazole-6-carboxaldehyde

Cat. No.: B1403395
CAS No.: 1337881-08-9
M. Wt: 160.17 g/mol
InChI Key: GFBAUFAXHCCIHE-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazole-6-carboxaldehyde is a chemical compound belonging to the indazole family, which are heterocyclic aromatic organic compounds. This compound is characterized by its molecular formula C9H8N2O and a molecular weight of 160.18 g/mol. It is a white to yellow solid with a melting point range of 2-8°C and is commonly used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

2-Methyl-2H-indazole-6-carboxaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including oxidoreductases and transferases, which facilitate its incorporation into metabolic pathways. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the enzymes, thereby influencing the overall biochemical pathways in which this compound is involved .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. These pathways often involve oxidation-reduction reactions, where the compound is either oxidized or reduced to form different products. The interaction with specific enzymes, such as cytochrome P450 oxidases, plays a crucial role in determining the metabolic fate of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the accumulation and localization of the compound, thereby affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The specific localization can determine the biochemical pathways and cellular processes that this compound will affect .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-indazole-6-carboxaldehyde typically involves the cyclization of o-aminobenzaldehyde derivatives with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which upon cyclization and subsequent oxidation yields the desired indazole derivative.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2H-indazole-6-carboxaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol or amine.

  • Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Electrophilic substitution reactions often require strong acids or halogenating agents.

Major Products Formed:

  • Oxidation: 2-Methyl-2H-indazole-6-carboxylic acid.

  • Reduction: 2-Methyl-2H-indazole-6-ol or 2-Methyl-2H-indazole-6-amine.

  • Substitution: Nitro- or halogenated derivatives of the indazole ring.

Scientific Research Applications

2-Methyl-2H-indazole-6-carboxaldehyde is widely used in scientific research due to its versatile chemical properties. It serves as a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. Its applications span across multiple fields:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Utilized in the development of new therapeutic agents for treating diseases such as cancer and microbial infections.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,3-Dimethyl-2H-indazole-6-carboxaldehyde

  • 2-Methyl-2H-indazole-5-carboxaldehyde

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Properties

IUPAC Name

2-methylindazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-5-8-3-2-7(6-12)4-9(8)10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBAUFAXHCCIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201278507
Record name 2H-Indazole-6-carboxaldehyde, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337881-08-9
Record name 2H-Indazole-6-carboxaldehyde, 2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337881-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-6-carboxaldehyde, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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